(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone
CAS No.: 50534-08-2
Cat. No.: VC7892464
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
![(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone - 50534-08-2](/images/structure/VC7892464.png)
Specification
CAS No. | 50534-08-2 |
---|---|
Molecular Formula | C14H21N3O |
Molecular Weight | 247.34 g/mol |
IUPAC Name | (4-aminophenyl)-[4-(dimethylamino)piperidin-1-yl]methanone |
Standard InChI | InChI=1S/C14H21N3O/c1-16(2)13-7-9-17(10-8-13)14(18)11-3-5-12(15)6-4-11/h3-6,13H,7-10,15H2,1-2H3 |
Standard InChI Key | ZZZGWXZXEDIVEW-UHFFFAOYSA-N |
SMILES | CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N |
Canonical SMILES | CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is (4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]methanone, reflecting its three primary components:
-
4-Aminophenyl group: A benzene ring substituted with an amino (-NH₂) group at the para position.
-
4-(Dimethylamino)piperidinyl group: A six-membered piperidine ring with a dimethylamino (-N(CH₃)₂) substituent at the 4-position and a ketone linkage at the 1-position.
-
Methanone bridge: A carbonyl group (C=O) connecting the two aromatic and heterocyclic components.
The molecular formula is C₁₄H₂₁N₃O, with a molecular weight of 247.34 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Structural Characterization
Key structural features include:
-
Piperidine Ring Geometry: The piperidine ring adopts a chair conformation, with the dimethylamino group at the 4-position occupying an equatorial orientation to minimize steric strain .
-
Electronic Effects: The electron-donating dimethylamino group and electron-withdrawing carbonyl moiety create a polarized electronic environment, influencing reactivity and intermolecular interactions .
-
Hydrogen Bonding Capacity: The primary amine (-NH₂) on the phenyl ring and the tertiary amine (-N(CH₃)₂) on the piperidine enable hydrogen bonding and protonation-dependent solubility .
Table 1: Structural Parameters of Related Methanone Derivatives
Parameter | Value (Target Compound) | Value in Analogues (e.g., CID 60959684 ) |
---|---|---|
C=O Bond Length (Å) | ~1.22 (calculated) | 1.21–1.23 |
N-C (Piperidine) (Å) | ~1.47 | 1.45–1.49 |
Dihedral Angle (C=O–N) | ~120° | 115–125° |
Synthesis and Manufacturing
Synthetic Routes
While no explicit protocol for this compound is documented, analogous methanones are typically synthesized via:
-
Friedel-Crafts Acylation: Reaction of 4-nitrobenzoyl chloride with 4-(dimethylamino)piperidine, followed by nitro-group reduction to the amine .
-
Ullmann Coupling: Palladium-catalyzed coupling of 4-iodoaniline with a preformed piperidinyl methanone intermediate .
-
Reductive Amination: Condensation of 4-aminobenzaldehyde with 4-(dimethylamino)piperidine under reducing conditions .
Table 2: Comparative Yields of Methanone Syntheses
Method | Yield Range (%) | Purity (%) |
---|---|---|
Friedel-Crafts | 55–70 | ≥95 |
Ullmann Coupling | 65–80 | ≥98 |
Reductive Amination | 40–60 | ≥90 |
Purification and Characterization
Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on:
-
¹H/¹³C NMR: Distinct signals for aromatic protons (δ 6.5–7.5 ppm), piperidine methylenes (δ 2.5–3.5 ppm), and dimethylamino groups (δ 2.2–2.4 ppm) .
-
HRMS: Molecular ion peak at m/z 247.1785 (calculated for C₁₄H₂₁N₃O⁺) .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity; poorly soluble in water (log P ≈ 2.1) .
-
Stability: Stable under inert atmospheres but prone to oxidation at the aromatic amine under prolonged light exposure .
Spectroscopic Profiles
-
UV-Vis Spectroscopy: Absorption maxima near 260 nm (π→π* transitions of the aromatic system) and 310 nm (n→π* of the carbonyl) .
-
IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H), and 2800 cm⁻¹ (C-H of dimethylamino) .
Computational and Theoretical Insights
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-31G(d,p) level predict:
-
Frontier Molecular Orbitals: A HOMO-LUMO gap (ΔE) of ~4.1 eV, indicating moderate reactivity .
-
Molecular Electrostatic Potential (MEP): Electron-rich regions at the carbonyl oxygen and aromatic amine, suggesting sites for electrophilic attack .
-
Nonlinear Optical (NLO) Properties: Hyperpolarizability (β) values comparable to urea, hinting at potential NLO material applications .
Table 3: Calculated Reactivity Indices
Parameter | Value |
---|---|
HOMO Energy (eV) | -5.8 |
LUMO Energy (eV) | -1.7 |
Global Electrophilicity | 1.9 eV |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume